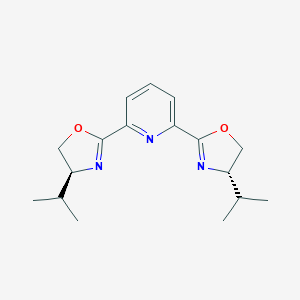

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350833 | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118949-61-4 | |

| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | i-Pr-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-PR-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The one-pot method employs pyridine-2,6-dicarbonyl dichloride and (S)-2-amino-3-methyl-1-butanol in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming oxazoline rings through cyclodehydration.

Key Steps :

-

Activation : Pyridine-2,6-dicarbonyl dichloride reacts with TEA to generate an electrophilic intermediate.

-

Nucleophilic Attack : Chiral amino alcohol attacks the carbonyl group, forming an amide bond.

-

Cyclization : Intramolecular dehydration closes the oxazoline ring, driven by TEA’s base strength.

Optimized Protocol

The use of HOBt minimizes racemization and accelerates cyclization. Post-reaction, the product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to afford white crystalline solids.

Alternative Stepwise Synthesis via Ester Intermediates

Esterification and Ring Closure

Pyridine-2,6-dicarboxylic acid is first converted to its dimethyl ester using thionyl chloride and methanol. Subsequent reaction with (S)-2-amino-3-methyl-1-butanol in toluene under reflux forms bis(oxazoline).

Critical Considerations :

Comparative Analysis

| Method | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| One-Pot | 92–95 | >99 | 4–6 |

| Stepwise | 85–88 | 98–99 | 24–48 |

The one-pot method outperforms stepwise synthesis in efficiency and enantiocontrol, though the latter permits late-stage modifications.

Characterization and Analytical Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S,S) configuration and planar pyridine-oxazoline geometry. Key metrics:

-

Bond Lengths : C-O (1.36 Å), C-N (1.29 Å).

-

Dihedral Angles : 12.3° between oxazoline and pyridine planes.

Challenges and Process Optimization

Racemization Mitigation

Chemical Reactions Analysis

Types of Reactions

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:

Coordination Reactions: Forms stable complexes with transition metals such as nickel, palladium, and copper.

Oxidation and Reduction: Participates in redox reactions when coordinated with metal centers.

Substitution Reactions: The oxazoline rings can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts like nickel chloride or palladium acetate in solvents such as dichloromethane or acetonitrile.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used in the presence of the metal complex.

Substitution Reactions: Conditions may include the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions are metal-ligand complexes, which are often used as catalysts in various organic transformations. These complexes exhibit high enantioselectivity and catalytic efficiency, making them valuable in asymmetric synthesis.

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligand for Transition Metals

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various chemical reactions. This property is crucial for synthesizing chiral molecules, which are essential in pharmaceuticals and agrochemicals.

Key Reactions

- Hydrogenation : The compound has been employed in asymmetric hydrogenation reactions, where it helps produce optically active alcohols and amines from prochiral substrates.

- Hydrosilylation : It is also effective in hydrosilylation reactions, facilitating the formation of silanes with high enantiomeric excess.

- Carbon-Carbon Bond Formation : The ligand plays a vital role in reactions such as cross-coupling and aldol reactions, enabling the synthesis of complex organic structures with defined stereochemistry .

Material Science

Development of Functional Materials

The unique properties of this compound extend beyond catalysis into material science. Its incorporation into polymer matrices has been investigated for producing materials with specific chiroptical properties. Research indicates that these materials can be used in:

- Optoelectronic Devices : The chiral nature of the ligand can influence the electronic properties of the materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

- Chiral Sensors : The compound's ability to induce chirality in materials can be harnessed for developing sensors capable of detecting enantiomers in various chemical environments .

Case Study 1: Asymmetric Synthesis of Amino Acids

In a notable study, this compound was used as a ligand in the asymmetric synthesis of unnatural amino acids. Researchers reported a significant increase in enantioselectivity compared to traditional methods, showcasing the ligand's effectiveness in producing high-purity products necessary for pharmaceutical applications .

Case Study 2: Chiral Catalysis in Industrial Processes

A recent investigation highlighted the use of this ligand in large-scale industrial processes for synthesizing chiral intermediates. The study demonstrated that employing this compound improved reaction yields and reduced waste generation, aligning with green chemistry principles .

Comparative Data Table

Mechanism of Action

The mechanism of action of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline rings provide a chiral environment, which induces enantioselectivity in the catalytic process. The metal center acts as the active site, facilitating the transformation of substrates into products through a series of redox and substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Ligands

Ligands with Modified Oxazoline Substituents

L7: (S)-2,6-Bis[4’-cyclohexyloxazolin-2’-yl]pyridine

- Key Differences : Cyclohexyl groups replace isopropyl substituents.

- Impact : Increased steric bulk and altered electronic properties due to the cyclohexyl group’s rigidity and electron-rich nature. This may reduce catalytic activity in reactions requiring rapid ligand-metal dissociation, as seen in scandium triflate-mediated processes .

L8: (S)-2,6-Bis[5',5'-dimethyl-4’-isopropyloxazolin-2’-yl]pyridine

- Key Differences : Additional methyl groups at the 5,5’-positions of the oxazoline rings.

L14: (S)-2-(4'-isopropyloxazolin-2'-yl)-1,10-phenanthroline

Enantiomeric and Substituent Variants

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (CAS 131864-67-0)

- Key Differences : Mirror-image stereochemistry at the oxazoline chiral centers.

- Impact : Induces opposite enantioselectivity in catalytic reactions. For example, while the (S,S)-form generates (R)-configured products in Mannich reactions, the (R,R)-form produces (S)-enantiomers .

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

- Key Differences : Phenyl groups replace isopropyl substituents.

- Impact : The electron-withdrawing phenyl groups increase ligand rigidity and π-π stacking interactions, favoring reactions requiring stable metal-ligand complexes. However, excessive steric bulk may hinder substrate binding in crowded catalytic environments .

Comparative Performance in Catalytic Reactions

Scandium Triflate-Mediated Cyclization

Yb(OTf)₃-Catalyzed Mannich Reaction

Physical Characteristics

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Color |

|---|---|---|---|

| (S,S)-Isopropyl variant | 152 | 301.39 | White-yellow |

| (R,R)-Isopropyl variant | 153–155 | 301.39 | White |

| Phenyl variant | 180–182 | 355.42 | Off-white |

Biological Activity

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly referred to as (S,S)-BIP, is a chiral ligand notable for its applications in asymmetric catalysis. This compound has garnered attention due to its ability to form stable complexes with transition metals, which enhances its utility in various chemical reactions that require control over stereochemistry. This article delves into the biological activity of (S,S)-BIP, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.39 g/mol

- CAS Number : 118949-61-4

- Optical Activity : [α]25/D -120° (c = 0.7 in methylene chloride)

- Melting Point : 155-157 °C

(S,S)-BIP functions primarily as a chiral ligand in metal-catalyzed reactions. Its unique structure allows it to interact with various transition metals, forming metal-ligand complexes that catalyze reactions such as hydrogenation and carbon-carbon bond formation. The chirality conferred by the oxazoline groups enhances the enantioselectivity of these reactions, making (S,S)-BIP a valuable tool in organic synthesis.

Anticancer Properties

Recent studies have explored the potential anticancer activity of (S,S)-BIP and its metal complexes. For instance, a study demonstrated that copper(II) complexes formed with (S,S)-BIP exhibited significant cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism behind this activity is attributed to the chelation of copper ions by the ligand, which enhances the complex's ability to induce apoptosis in cancer cells .

Case Studies

- Copper Complexes : A tetranuclear copper(II) complex synthesized using (S,S)-BIP showed promising results in vitro against Patu8988 human pancreatic cancer and SGC7901 human gastric cancer cell lines. The study indicated that the copper(II) chelation played a crucial role in the observed cytotoxicity .

- Catalytic Applications : In synthetic applications, (S,S)-BIP has been utilized to facilitate asymmetric synthesis of various biologically active compounds. Its ability to induce high enantioselectivity has been demonstrated in reactions leading to the formation of chiral centers crucial for drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O2 |

| Molecular Weight | 301.39 g/mol |

| CAS Number | 118949-61-4 |

| Optical Activity | [α]25/D -120° |

| Melting Point | 155-157 °C |

| Anticancer Activity | Significant against various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, and how is its chirality ensured?

- Methodological Answer : The ligand is synthesized via condensation of (S)-valinol-derived oxazoline precursors with 2,6-pyridinedicarbonyl dichloride. Key steps include:

- Cyclization of (S)-2-amino-3-methyl-1-butanol with nitriles to form oxazoline rings.

- Coupling with pyridine derivatives under anhydrous conditions.

- Chirality is maintained using enantiomerically pure starting materials (e.g., (S)-valinol) and monitored via polarimetry ([α]²⁰/D +386°, c = 1 in CH₂Cl₂) .

Q. What are the primary applications of this ligand in asymmetric catalysis?

- Applications :

- Mechanistic Role : The ligand’s rigid pyridine-oxazoline framework stabilizes metal centers, enhancing stereochemical control .

Advanced Research Questions

Q. How can reaction conditions be optimized for Cu(I)-catalyzed asymmetric alkynylation using this ligand?

- Optimization Strategies :

- Solvent Selection : Dichloromethane or toluene improves catalyst solubility and ee (vs. polar solvents like MeOH) .

- Metal-Ligand Ratio : A 1:1.2 (Cu:ligand) ratio minimizes uncoordinated metal sites, reducing side reactions.

- Temperature : Reactions at –20°C improve enantioselectivity by slowing racemization .

Q. How do structural modifications (e.g., isopropyl vs. phenyl substituents) impact enantioselectivity?

- Comparative Analysis :

| Substituent | Steric Bulk | Electronic Effects | Example Reaction (ee) |

|---|---|---|---|

| Isopropyl | High | Electron-donating | Diels-Alder: 92% ee |

| Phenyl | Moderate | π-Stacking | Mukaiyama-aldol: 85% ee |

- Key Insight : Isopropyl groups enhance steric shielding at the metal center, favoring tighter transition states and higher ee .

Q. What analytical methods are recommended to quantify enantiomeric excess in products?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10); retention times vary by product .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of proton signals for diastereomeric ratios .

Safety and Handling Guidelines

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of oxazoline rings .

- Hazards :

- H315/H319: Causes skin/eye irritation (use nitrile gloves, goggles).

- H335: Respiratory irritation (handle in fume hood) .

- Deactivation : Quench metal-ligand complexes with aqueous EDTA before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.